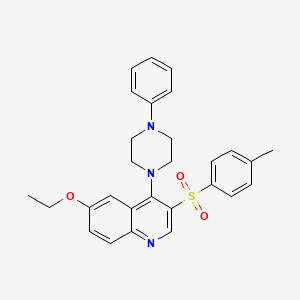

6-Ethoxy-4-(4-phenylpiperazin-1-yl)-3-tosylquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Ethoxy-4-(4-phenylpiperazin-1-yl)-3-tosylquinoline, also known as EPPQ, is a small molecule that has been studied for its potential use in scientific research. It is a quinoline derivative that has shown promising results in various studies, making it a topic of interest for researchers.

Applications De Recherche Scientifique

Anticancer Activities

Compounds related to 6-Ethoxy-4-(4-phenylpiperazin-1-yl)-3-tosylquinoline have shown promise in anticancer research. For instance, certain quinoline derivatives exhibit potent antiproliferative activity against human cancer cells. These compounds, through their interaction with cellular mechanisms such as tubulin polymerization inhibition, can induce G2/M cell cycle arrest in cancer cells, highlighting their potential as anticancer agents (Minegishi et al., 2015). Additionally, another study synthesized quinazolin-4-amines that demonstrated significant antitumor activity in vitro and in vivo, suggesting the therapeutic potential of these compounds in cancer treatment (Cao et al., 2016).

Antioxidant Properties

Research on ethoxyquin, a compound with structural similarities, indicates its use as an antioxidant in animal feed to protect against lipid peroxidation. While it's primarily used in non-human applications, the study of its properties provides insights into the stabilization of biological materials and potential translational applications in preserving cellular integrity (Blaszczyk et al., 2013).

Antimicrobial and Anticonvulsant Effects

Compounds with the phenylpiperazine moiety have been explored for their antimicrobial properties. For example, fluoroquinolone-based 4-thiazolidinones, derived from quinoline compounds, have demonstrated antibacterial and antifungal activities, suggesting their utility in developing new antimicrobial agents (Patel & Patel, 2010). Moreover, new hybrid compounds incorporating the quinoline structure have shown promising anticonvulsant activity, potentially offering novel therapies for epilepsy (Kamiński et al., 2015).

Corrosion Inhibition

In the field of materials science, quinazolin-4(3H)-one derivatives have been investigated for their corrosion inhibition properties on mild steel in acidic environments. This research indicates the broader applicability of quinoline derivatives in protecting industrial materials, showcasing their importance beyond biomedical applications (Chen et al., 2021).

Propriétés

IUPAC Name |

6-ethoxy-3-(4-methylphenyl)sulfonyl-4-(4-phenylpiperazin-1-yl)quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29N3O3S/c1-3-34-23-11-14-26-25(19-23)28(31-17-15-30(16-18-31)22-7-5-4-6-8-22)27(20-29-26)35(32,33)24-12-9-21(2)10-13-24/h4-14,19-20H,3,15-18H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCBRZHAOVMHWLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)N4CCN(CC4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Ethoxy-4-(4-phenylpiperazin-1-yl)-3-tosylquinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-methyl 2-(2-(benzoylimino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2914111.png)

![4-methoxy-N-(6-nitrobenzo[d]thiazol-2-yl)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2914112.png)

![4-phenyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)butanamide](/img/structure/B2914123.png)

![ethyl N-[(Z)-2-cyano-3-[[3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]amino]prop-2-enoyl]carbamate](/img/structure/B2914124.png)

![1-[3-(3,4-Difluorophenyl)propanoyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B2914132.png)